N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide is a compound that belongs to the class of imidazo[1,2-a]pyridinesThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of pharmacological properties, including antiviral, antibacterial, anticancer, and antifungal activities .
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, imidazo[1,2-a]pyridines have been explored for their antiviral, antiulcer, antibacterial, anticancer, and antifungal properties . These compounds are also used as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mechanism of Action
Target of Action
The primary targets of the compound N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their broad range of biological activity .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing imidazo[1,2-a]pyridines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, radical reactions can be used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide can be compared with other imidazo[1,2-a]pyridine derivatives, such as Zolpidem, Alpidem, and Saridipem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and pharmacological properties. For example, Zolpidem is a sedative, while Alpidem is an anxiolytic . The uniqueness of this compound lies in its specific structure and the resulting biological activities, such as its potential as an antituberculosis agent .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-5-13(18)15-8-7-12-10-17-9-4-6-11(2)14(17)16-12/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXPLKMRKGHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CN2C=CC=C(C2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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